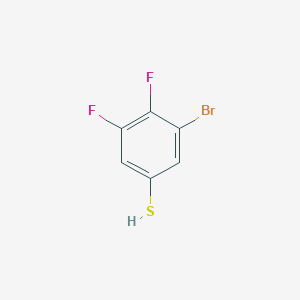
4-(Aminooxy)butane-1-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Aminooxy)butane-1-thiol is an organic compound with the molecular formula C4H11NOS. It is a thiol and an aminooxy compound, characterized by the presence of both a thiol group (-SH) and an aminooxy group (-ONH2). This compound is of significant interest in various fields of scientific research due to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminooxy)butane-1-thiol typically involves the reaction of 1,4-butanediol with hydroxylamine and subsequent thiolation. One common method employs the Mitsunobu reaction, where the N,O-protected aminooxy alcohol is prepared from 1,4-butanediol using PhthNOH as a nucleophile and DEAD and PPh3 as activators . The desired compound is obtained in high yield from this reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory synthesis methods.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Aminooxy)butane-1-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The aminooxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4-(Aminooxy)butane-1-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent for bioconjugation.
Medicine: Utilized in the development of diagnostic and therapeutic radiopharmaceuticals.
Industry: Applied in the synthesis of specialized chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(Aminooxy)butane-1-thiol involves its reactivity with various functional groups. The thiol group can form disulfide bonds with cysteine residues in proteins, while the aminooxy group can react with carbonyl compounds to form oximes. These reactions are crucial for its use in bioconjugation and radiolabeling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butane-1-thiol: Similar in structure but lacks the aminooxy group.
4-Amino-1-butanethiol: Similar but does not contain the aminooxy group.
N-[4-(Aminooxy)butyl]maleimide: Contains both aminooxy and thiol-reactive groups.
Uniqueness
4-(Aminooxy)butane-1-thiol is unique due to the presence of both thiol and aminooxy groups, which allows it to participate in a wide range of chemical reactions and makes it highly versatile for various applications in scientific research and industry.
Eigenschaften
Molekularformel |
C4H11NOS |
|---|---|
Molekulargewicht |
121.20 g/mol |
IUPAC-Name |
O-(4-sulfanylbutyl)hydroxylamine |
InChI |
InChI=1S/C4H11NOS/c5-6-3-1-2-4-7/h7H,1-5H2 |
InChI-Schlüssel |
HYBZWJUGGDPXRM-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCS)CON |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




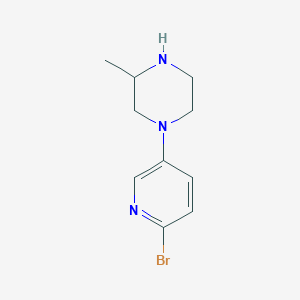


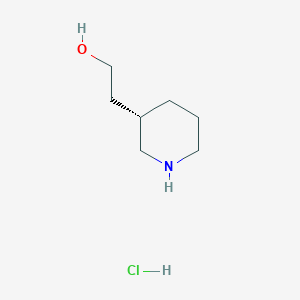
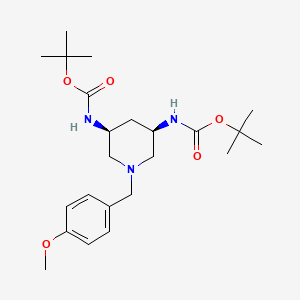
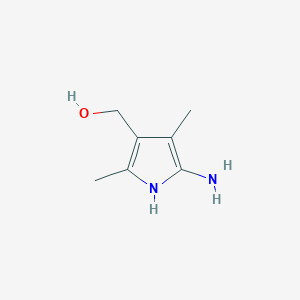

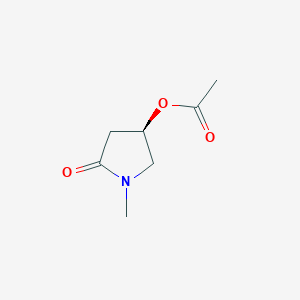
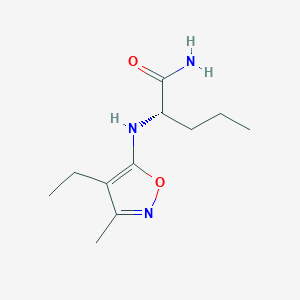
![4-Amino-2'-(benzyloxy)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12860469.png)
